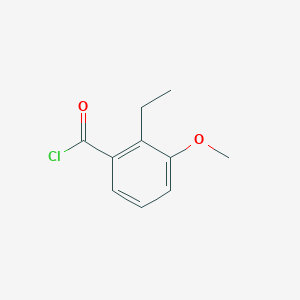

2-Ethyl-3-methoxybenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-3-methoxybenzoyl chloride is a substituted benzoyl chloride derivative with a methoxy group at the 3-position and an ethyl group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₁ClO₂, with a calculated molar mass of 198.45 g/mol. This compound serves as a key intermediate in synthesizing bioactive molecules, such as the ecdysone agonist RH-102240 (N-(1,1-dimethylethyl)-N’-(2-ethyl-3-methoxybenzoyl)-3,5-dimethylbenzohydrazide), which is used in studies of insect growth regulation . The ethyl and methoxy substituents influence its electronic and steric properties, impacting its reactivity in acyl substitution reactions and its applications in agrochemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Ethyl-3-methoxybenzoyl chloride, and how can reaction conditions be optimized?

The synthesis typically begins with 2-ethyl-3-methoxybenzoic acid as the precursor. Conversion to the acyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reaction Setup : Reflux the benzoic acid derivative with excess SOCl₂ under anhydrous conditions (e.g., in dry toluene or dichloromethane).

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹).

- Purification : Remove excess SOCl₂ via vacuum distillation, followed by recrystallization or short-path distillation to isolate the product .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation of HCl vapors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

- Storage : Keep in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the acylation reactivity of this compound in nucleophilic substitution reactions?

The methoxy group at the 3-position is an electron-donating group (EDG), which activates the benzene ring toward electrophilic substitution but deactivates the acyl chloride toward nucleophilic attack. Conversely, the ethyl group at the 2-position introduces steric hindrance, slowing reactions with bulky nucleophiles. Computational studies (e.g., density functional theory, DFT) can model charge distribution to predict regioselectivity in acylation reactions .

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?

- Temperature Control : Maintain reactions at 0–5°C to minimize hydrolysis or undesired esterification.

- Protecting Groups : Use temporary protecting groups (e.g., trimethylsilyl) for hydroxyl or amine functionalities in target molecules.

- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, thereby limiting side-product formation .

Q. How can computational chemistry models predict the stability and degradation pathways of this compound under various storage conditions?

- Degradation Pathways : Molecular dynamics (MD) simulations can model hydrolysis rates in humid environments, identifying critical water-molecule interactions.

- Thermal Stability : Thermogravimetric analysis (TGA) paired with Arrhenius equation calculations predicts decomposition temperatures.

- Data Validation : Compare computational results with experimental stability studies (e.g., accelerated aging tests at 40°C/75% RH) .

Comparison with Similar Compounds

The structural and functional differences between 2-ethyl-3-methoxybenzoyl chloride and related benzoyl chlorides are critical for understanding their distinct chemical behaviors and applications. Below is a detailed comparison with 2-ethoxybenzoyl chloride , a structurally analogous compound, based on available data:

Table 1: Comparative Analysis of Substituted Benzoyl Chlorides

Structural and Reactivity Differences

Substituent Effects: this compound features two electron-donating groups: ethyl (inductive donor) and methoxy (resonance donor). 2-Ethoxybenzoyl chloride has a single ethoxy group at the 2-position. The ethoxy group is a stronger electron donor via resonance than ethyl, which may further decrease carbonyl reactivity compared to this compound .

Steric Hindrance :

- The ethyl and methoxy groups in This compound occupy adjacent positions on the benzene ring, creating significant steric hindrance around the carbonyl group. This could impede reactions requiring nucleophilic access to the acyl chloride moiety.

- In 2-ethoxybenzoyl chloride , the bulkier ethoxy group at the ortho position may also hinder reactivity, though the single substituent likely results in less steric crowding compared to the dual substituents in the former compound .

Physical Properties :

- The higher molar mass of This compound (198.45 g/mol vs. 184.62 g/mol) suggests differences in boiling points and solubility. The additional methyl group in the methoxy substituent may enhance lipophilicity, making it less polar than 2-ethoxybenzoyl chloride.

Preparation Methods

Synthetic Routes for 2-Ethyl-3-methoxybenzoic Acid

The synthesis of 2-ethyl-3-methoxybenzoyl chloride begins with the preparation of its precursor, 2-ethyl-3-methoxybenzoic acid. Two primary strategies dominate industrial and laboratory practices:

Alkylation of Benzoic Acid Derivatives

Alkylation introduces the ethyl group at the ortho position of methoxy-substituted benzoic acid. While direct alkylation of benzoic acid is challenging due to its poor nucleophilicity, derivatives such as methyl esters or acid chlorides are often employed. For example, methyl 3-methoxybenzoate reacts with ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under Friedel-Crafts conditions to yield methyl 2-ethyl-3-methoxybenzoate . Subsequent hydrolysis with aqueous sodium hydroxide produces 2-ethyl-3-methoxybenzoic acid. This method achieves yields of 68–72% but requires rigorous temperature control to minimize polyalkylation .

Methoxylation via O-Methylation

An alternative approach involves introducing the methoxy group after ethylation. Starting with 2-ethyl-3-hydroxybenzoic acid, methylation is performed using dimethyl sulfate in an alkaline medium. The reaction proceeds at 80–90°C with a sodium hydroxide catalyst, achieving near-quantitative conversion . For instance, a 5000L batch reactor loaded with 280 kg of 2-ethyl-3-hydroxybenzoic acid and 600L dimethyl sulfate yields 283 kg of sodium 2-ethyl-3-methoxybenzoate after acidification .

Chlorination to this compound

The final step involves converting 2-ethyl-3-methoxybenzoic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and recyclability.

Thionyl Chloride Method

In a typical procedure, 280 kg of 2-ethyl-3-methoxybenzoic acid is combined with 380L SOCl₂ and 5 kg N,N-dimethylformamide (DMF) as a catalyst . The mixture is heated to 78–80°C under reflux for 5 hours, after which excess SOCl₂ is recovered via vacuum distillation. The crude product is purified through fractional distillation to yield 278 kg of this compound (99.6% purity, single impurity <0.1%) .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 78–80°C |

| Reaction Time | 5 hours |

| Catalyst Loading | 1.8% w/w DMF |

| SOCl₂ Molar Ratio | 1.5:1 (acid:SOCl₂) |

| Yield | 95–97% |

Alternative Chlorinating Agents

While thionyl chloride dominates industrial use, phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] offer niche advantages. PCl₅ enables chlorination at lower temperatures (40–50°C) but generates phosphorus oxychloride (POCl₃) as a byproduct, complicating purification . Oxalyl chloride, though more expensive, permits solvent-free reactions and simplifies byproduct removal via CO and CO₂ evolution .

Industrial-Scale Production Considerations

Solvent and Reagent Recycling

Modern facilities prioritize closed-loop systems to minimize waste. For example, mother liquors from crystallization steps are dehydrated and reused in subsequent batches, reducing solvent consumption by 30–40% . Unreacted SOCl₂ is recovered via distillation towers, achieving 85–90% recycling efficiency .

Process Monitoring and Control

High-performance liquid chromatography (HPLC) is employed for real-time reaction monitoring. Critical checkpoints include:

-

Methylation Efficiency : Free phenol content <0.1% after O-methylation .

-

Chlorination Purity : Acyl chloride content >99.5% before distillation .

Analytical Characterization

Quality control protocols for this compound emphasize spectroscopic and chromatographic validation:

Properties

CAS No. |

180341-36-0 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-ethyl-3-methoxybenzoyl chloride |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

LLPAULVDRSLFBZ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC=C1OC)C(=O)Cl |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)Cl |

Synonyms |

Benzoyl chloride, 2-ethyl-3-methoxy- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.